molecular formula C11H8INO4S B300632 (5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300632
M. Wt: 377.16 g/mol
InChI Key: HKPHVGNWQVVMBC-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as HIT, is a synthetic compound that has been widely researched for its potential therapeutic applications. HIT belongs to the class of thiazolidinedione compounds and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of HIT is not fully understood. However, it has been suggested that HIT exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. HIT has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
HIT has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. HIT has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, HIT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

HIT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. HIT is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, HIT has certain limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. In addition, HIT has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.

Future Directions

There are several future directions for the research on HIT. One potential application of HIT is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. HIT has also shown promise as a potential anticancer agent, and further studies are needed to evaluate its efficacy and safety in vivo. In addition, the development of HIT analogs with improved biological activities and pharmacokinetic profiles is an area of active research. Overall, the continued study of HIT and its potential therapeutic applications is an important area of research.

Synthesis Methods

HIT can be synthesized through a multistep process that involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then condensed with ethyl acetoacetate to produce the final product, HIT.

Scientific Research Applications

HIT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. HIT has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, HIT has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

Product Name

(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C11H8INO4S

Molecular Weight

377.16 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H8INO4S/c1-17-7-3-5(2-6(12)9(7)14)4-8-10(15)13-11(16)18-8/h2-4,14H,1H3,(H,13,15,16)/b8-4+

InChI Key

HKPHVGNWQVVMBC-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)I)O

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)I)O

Origin of Product

United States

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